Torulene: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
Torulene: A Technical Guide to its Discovery, Natural Sources, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Torulene (3′,4′-didehydro-β,γ-carotene) is a tetraterpenoid carotenoid pigment that has garnered significant interest within the scientific community due to its potent antioxidant and potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery of torulene, its primary natural sources, and detailed methodologies for its extraction, purification, and quantification. Furthermore, this document elucidates the known signaling pathways modulated by torulene, particularly in the contexts of oxidative stress and cancer, and presents a standardized experimental workflow for its investigation. All quantitative data are summarized in tabular format for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate understanding.
Discovery and Chemical Properties
The initial reports confirming the presence of torulene in microorganisms date back to the 1930s and 1940s. It was identified as one of the characteristic red pigments produced by certain yeasts. Chemically, torulene is a C40 hydrocarbon carotenoid featuring a β-ionone ring connected to a long polyene chain with 13 conjugated double bonds.[1] This extensive system of conjugated double bonds is responsible for its red-orange color and its strong antioxidant capacity. Torulene's maximum absorption in petroleum ether is observed at wavelengths of 460, 484, and 518 nm.[1]
Natural Sources of Torulene
Torulene is primarily synthesized by microorganisms, particularly red yeasts. It is also found in some fungi and, remarkably, has been identified in insects that have acquired the necessary biosynthetic genes through horizontal gene transfer.
Microbial Sources
The most significant producers of torulene are yeasts belonging to the genera Rhodotorula and Sporobolomyces.[2] Various species within these genera have been identified as potent sources, including:
-
Rhodotorula glutinis
-
Rhodotorula mucilaginosa
-
Rhodotorula rubra
-
Sporobolomyces pararoseus
-
Sporobolomyces ruberrimus
Other fungal genera known to produce torulene include Neurospora, Cystofilobasidium, and Dioszegia.
Other Natural Occurrences
Interestingly, torulene is responsible for the red coloration of pea aphids (Acyrthosiphon pisum). These insects have acquired the genes for carotenoid synthesis from fungi through horizontal gene transfer, enabling them to produce torulene, which is believed to aid in camouflage and predator evasion.
Quantitative Yield of Torulene from Microbial Sources
The production of torulene by microorganisms is highly dependent on the species, strain, and cultivation conditions. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration significantly influence the yield and the profile of carotenoids produced.
| Microorganism | Carbon Source | Nitrogen Source | Temperature (°C) | pH | Aeration | Torulene Yield (µg/g dry weight) | Other Carotenoids Produced | Reference |
| Rhodotorula glutinis | Concentrated grape must | - | - | - | - | 85.1 | Torularhodin, β-carotene | [1] |
| Rhodotorula glutinis | Glucose syrup | - | - | - | - | ~25.9 (calculated from ratio) | Torularhodin | [1] |
| Rhodotorula glutinis | - | Peptone | - | - | - | 243 | - | [1] |
| Rhodotorula glutinis | Glucose | Ammonium sulfate | - | - | - | 62% of total carotenoids | γ-carotene | |
| Rhodotorula mucilaginosa | Molasses waste | - | - | - | - | 67.5% of total carotenoids | β-carotene, Torularhodin | |
| Rhodotorula rubra | - | - | 20 | - | 0.4-1.3 L/L/min | 22.8% of total carotenoids | β-carotene, Torularhodin | [1] |
| Rhodotorula rubra | - | - | 35 | - | 0.4-1.3 L/L/min | 9.0% of total carotenoids | β-carotene, Torularhodin | [1] |
| Rhodotorula diobovata | Lactose hydrolyzed salt whey | - | - | - | High | 147 (total carotenoids, torulene dominant) | β-carotene, Torularhodin |
Experimental Protocols
Microbial Cultivation and Biomass Production
-
Inoculum Preparation: A single colony of the desired yeast strain (e.g., Rhodotorula glutinis) is inoculated into a flask containing a suitable liquid medium (e.g., YM broth: 3 g/L yeast extract, 3 g/L malt extract, 5 g/L peptone, 10 g/L dextrose). The culture is incubated at 25-30°C for 48-72 hours with shaking (e.g., 150 rpm).
-
Fermentation: The inoculum is transferred to a larger volume of production medium in a fermenter. The production medium composition can be optimized for torulene production (see Table 1). Fermentation is typically carried out for 5-7 days at 25-30°C with controlled pH and aeration.
-
Biomass Harvesting: The yeast cells are harvested from the culture medium by centrifugation (e.g., 5000 x g for 15 minutes). The cell pellet is washed with distilled water and can be lyophilized or used directly for extraction.
Extraction of Torulene
Due to the intracellular accumulation of torulene in lipid droplets, cell disruption is a critical step for efficient extraction.
Method 1: Solvent Extraction with Mechanical Disruption
-
Resuspend the harvested yeast biomass in a suitable solvent system. A common mixture is acetone and methanol (e.g., 7:3 v/v).
-
Disrupt the cells using mechanical methods such as bead beating with glass beads or sonication.
-
Centrifuge the mixture to pellet the cell debris.
-
Collect the supernatant containing the carotenoids.
-
Repeat the extraction process on the cell pellet until the pellet is colorless.
-
Pool the supernatants and proceed to purification.
Method 2: Supercritical Fluid Extraction (SFE)
This method allows for a selective extraction of carotenoids.
-
Step 1 (Extraction of Apolar Carotenoids): The lyophilized and lysed yeast biomass is subjected to extraction with supercritical CO2 (CO2SC) without a co-solvent. Typical conditions are 40-60°C and 300-500 bar. This step will extract non-polar carotenoids, including torulene and β-carotene.
-
Step 2 (Extraction of Polar Carotenoids): The residual biomass is then extracted with CO2SC using a polar co-solvent, such as ethanol. This step is primarily for the extraction of more polar carotenoids like torularhodin.
Purification of Torulene
-
Saponification (Optional): To remove interfering lipids and chlorophylls (if applicable), the crude extract can be saponified. Add an equal volume of 10% (w/v) methanolic KOH to the extract and incubate in the dark at room temperature for several hours or overnight. After saponification, the carotenoids can be re-extracted into a non-polar solvent like hexane or petroleum ether.
-
Column Chromatography: The crude or saponified extract is concentrated and loaded onto a silica gel column. The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually adding a more polar solvent like acetone or diethyl ether. Fractions are collected and monitored by TLC or spectrophotometry to isolate torulene.
Quantification of Torulene
Method 1: Spectrophotometry
-
Dissolve the purified torulene extract in a known volume of a suitable solvent (e.g., petroleum ether or acetone).
-
Measure the absorbance at the maximum absorption wavelength (λmax ≈ 484-488 nm).
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration. The extinction coefficient (E1% 1cm) for torulene in acetone has been reported.
Method 2: High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: A reversed-phase HPLC system with a C18 or C30 column is typically used. C30 columns are particularly effective for separating carotenoid isomers.
-
Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of acetonitrile, methanol, and dichloromethane.
-
Detection: A photodiode array (PDA) or UV-Vis detector is used, set to the λmax of torulene (around 485 nm).
-
Quantification: A standard curve is generated using a purified torulene standard of known concentration. The concentration of torulene in the sample is determined by comparing its peak area to the standard curve.
Signaling Pathways and Biological Activity
Torulene has demonstrated significant biological activities, primarily as an antioxidant and an anti-cancer agent. Its mechanism of action involves the modulation of key cellular signaling pathways.
Antioxidant Activity and Regulation of Apoptosis
Torulene exerts a protective effect against oxidative stress. In human prostate stromal cells, it has been shown to mitigate hydrogen peroxide-induced damage by inhibiting the overproduction of reactive oxygen species (ROS) and malondialdehyde (MDA). This protective mechanism is linked to the regulation of the intrinsic apoptosis pathway. Torulene upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the expression of the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and apoptosis.
Caption: Torulene's role in the Bcl-2/Bax mediated apoptosis pathway.
Anti-Cancer Activity
Prostate Cancer: Torulene has been shown to suppress the growth of human prostate cancer cells. Its mechanism of action involves the downregulation of the Androgen Receptor (AR) expression. The AR is a key driver of prostate cancer progression. By reducing AR levels, torulene can inhibit androgen-dependent signaling, leading to decreased cell proliferation and induction of apoptosis.
References
- 1. Torulene and torularhodin, protects human prostate stromal cells from hydrogen peroxide-induced oxidative stress damage through the regulation of Bcl-2/Bax mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Characterization, and Optimization Studies of Bacterial Pigments - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
